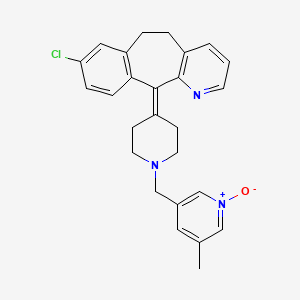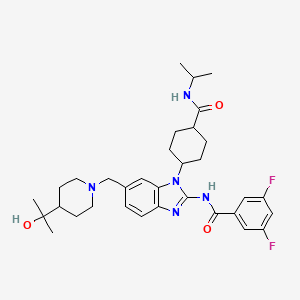
TSR-011-isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TSR-011-isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds typically involve:
Formation of Intermediates: This step involves the preparation of key intermediates through various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations.
化学反応の分析
Types of Reactions
TSR-011-isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学的研究の応用
TSR-011-isomer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
TSR-011-isomer exerts its effects by inhibiting the activity of receptor tyrosine kinase anaplastic lymphoma kinase and tropomyosin-related kinases TRKA, TRKB, and TRKC . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can disrupt these pathways, leading to the suppression of tumor growth and proliferation .
類似化合物との比較
Similar Compounds
Ceritinib: An ALK tyrosine kinase inhibitor with selective, ATP-competitive, and oral activity.
Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of c-MET and ALK receptors.
Larotrectinib sulfate: An oral active and specific ATP-competitive inhibitor of tropomyosin receptor kinases.
Uniqueness of TSR-011-isomer
This compound is unique due to its dual inhibitory activity on both anaplastic lymphoma kinase and tropomyosin-related kinases TRKA, TRKB, and TRKC . This dual inhibition makes it a valuable compound for research in oncology, particularly for studying its potential in treating solid tumors and lymphomas .
特性
分子式 |
C33H43F2N5O3 |
|---|---|
分子量 |
595.7 g/mol |
IUPAC名 |
3,5-difluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42) |
InChIキー |
GZYCQQBRSRIFII-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC(=CC(=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
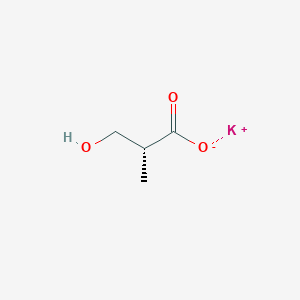


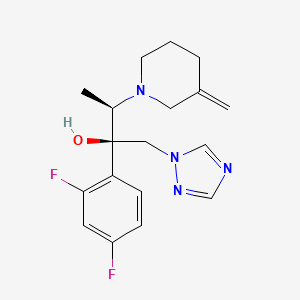
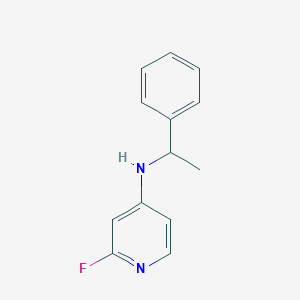
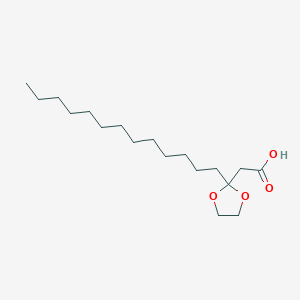
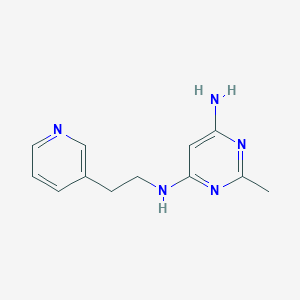
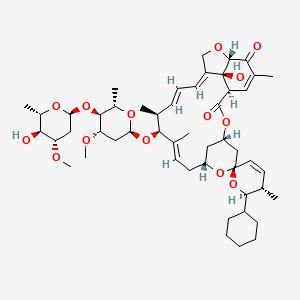
![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)

